molecular formula C21H38BrN B14386014 N-Benzyl-N,N-diethyldecan-1-aminium bromide CAS No. 90105-71-8

N-Benzyl-N,N-diethyldecan-1-aminium bromide

Cat. No.: B14386014
CAS No.: 90105-71-8
M. Wt: 384.4 g/mol
InChI Key: SQPVCXZJFOAZMI-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-diethyldecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with two ethyl groups and a decyl chain. This compound is known for its surfactant properties and is used in various applications, including as a disinfectant and in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-diethyldecan-1-aminium bromide typically involves the quaternization of N,N-diethyldecan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

N,N-diethyldecan-1-amine+benzyl bromideN-Benzyl-N,N-diethyldecan-1-aminium bromide\text{N,N-diethyldecan-1-amine} + \text{benzyl bromide} \rightarrow \text{this compound} N,N-diethyldecan-1-amine+benzyl bromide→N-Benzyl-N,N-diethyldecan-1-aminium bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-diethyldecan-1-aminium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzyl group or the decyl chain.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or other halides can replace the bromide ion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can yield different quaternary ammonium salts.

Scientific Research Applications

N-Benzyl-N,N-diethyldecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is employed in cell culture studies as a disinfectant.

    Industry: It is used in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-diethyldecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as a disinfectant and antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
  • N-Benzyl-N,N-diethylhexan-1-aminium bromide
  • N-Benzyl-N,N-diethylpentan-1-aminium bromide

Uniqueness

N-Benzyl-N,N-diethyldecan-1-aminium bromide is unique due to its specific chain length and the presence of both benzyl and ethyl groups. This combination imparts distinct surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

90105-71-8

Molecular Formula

C21H38BrN

Molecular Weight

384.4 g/mol

IUPAC Name

benzyl-decyl-diethylazanium;bromide

InChI

InChI=1S/C21H38N.BrH/c1-4-7-8-9-10-11-12-16-19-22(5-2,6-3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

SQPVCXZJFOAZMI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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